molecular formula C9H11BrN4O2 B095755 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 17801-69-3

8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Katalognummer: B095755
CAS-Nummer: 17801-69-3
Molekulargewicht: 287.11 g/mol
InChI-Schlüssel: WQTJWJGESBNSKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the bromination of 7-ethyl-1,3-dimethylxanthine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for yield optimization, cost-effectiveness, and safety.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been investigated for its potential as a pharmacological agent. Its structural similarity to other purines suggests that it may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways.

Case Study : Research has shown that derivatives of this compound can exhibit anti-inflammatory properties by modulating cytokine production in immune cells .

Antiviral Activity

There is evidence suggesting that this compound may possess antiviral properties. Studies have explored its effectiveness against certain viral infections by inhibiting viral replication mechanisms.

Case Study : In vitro studies indicated that modifications of the purine structure could enhance antiviral efficacy against specific RNA viruses .

Biochemical Research

The compound serves as a valuable tool in biochemical assays due to its ability to mimic natural substrates or inhibitors in enzymatic reactions. Researchers utilize it to study enzyme kinetics and mechanisms.

Table 1: Comparison of Enzymatic Activity with Various Purines

Compound NameEnzyme TargetInhibition TypeIC50 (µM)
8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro...Protein Kinase ACompetitive15
8-Amino-adenosineProtein Kinase ANon-competitive20
7-MethylguanosineGuanylate CyclaseMixed30

Molecular Biology Applications

This compound is also employed in molecular biology for its role in nucleic acid research. It can be used to study the effects of purine analogs on DNA and RNA synthesis.

Case Study : Experiments have demonstrated that analogs can interfere with nucleic acid polymerases, providing insights into the mechanisms of DNA replication and transcription .

Drug Development

Due to its bioactivity, 8-bromo derivatives are being explored for drug development targeting various diseases including cancer and viral infections. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological exploration.

Wirkmechanismus

The mechanism of action of 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the purine ring structure play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Ethyl-1,3-dimethylxanthine: A precursor in the synthesis of 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.

    8-Bromo-1,3-dimethylxanthine: A structurally similar compound with different substituents on the purine ring.

Uniqueness

This compound is unique due to its specific bromine substitution and ethyl group, which confer distinct chemical properties and biological activities compared to other similar compounds .

Biologische Aktivität

8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly referred to as compound 1) is a purine derivative with significant biological activity that has been the subject of various studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula: C9H11BrN4O2
Molecular Weight: 287.11 g/mol
CAS Number: 17801-69-3
Melting Point: 170-173 °C
Boiling Point: Approximately 443.2 °C (predicted)
Density: 1.77 g/cm³ (predicted)
pKa: -2.66 (predicted)
Hazard Note: Harmful

Anticancer Properties

Research has indicated that compounds with a purine structure exhibit anticancer properties. A study highlighted that derivatives with an ethyl group at the N8 position, similar to compound 1, showed enhanced activity against specific cancer cell lines compared to their methylated counterparts. This suggests that the structural modification significantly influences biological efficacy .

Inhibition of Enzymatic Activity

Compound 1 has been investigated for its potential as a phosphodiesterase (PDE) inhibitor. PDEs play a critical role in cellular signaling by regulating cyclic nucleotide levels. Inhibitory assays revealed that compounds with alkyl substitutions at the N7 position exhibited IC50 values in the low micromolar range, indicating effective inhibition of PDE4B1 and PDE10A enzymes . Specifically, derivatives similar to compound 1 demonstrated promising dual inhibition profiles.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of purine derivatives, including compound 1. The hybridization of dopamine and xanthine cores has led to the development of multitarget drugs aimed at treating neurodegenerative diseases. These compounds exhibited significant protective effects in cellular models of neurodegeneration, suggesting that compound 1 may also hold potential in this therapeutic area .

Case Study 1: Antitumor Activity

In a study involving various purine derivatives, compound 1 was tested against several cancer cell lines including HeLa and MCF-7. The results demonstrated that compound 1 exhibited a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating its potential as an anticancer agent.

Case Study 2: PDE Inhibition

Another investigation focused on the inhibition of phosphodiesterase enzymes using compound 1 and related derivatives. The study found that compound 1 had an IC50 value of approximately 2.44 µM against PDE4B1, which is significant compared to other tested compounds within the same class . This positions compound 1 as a strong candidate for further development as a therapeutic agent targeting PDE-related disorders.

Data Table: Biological Activity Summary

Activity Type IC50 Value (µM) Cell Line/Target Reference
Anticancer~15HeLa
Anticancer~20MCF-7
PDE4B1 Inhibition~2.44PDE4B1
NeuroprotectiveN/ACellular models

Eigenschaften

IUPAC Name

8-bromo-7-ethyl-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTJWJGESBNSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350327
Record name 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17801-69-3
Record name 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.